N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-NITROBENZAMIDE HYDROCHLORIDE
Description
N-(7-Chloro-4-Methoxy-1,3-Benzothiazol-2-Yl)-N-[2-(Dimethylamino)Ethyl]-4-Nitrobenzamide Hydrochloride is a benzothiazole-derived compound characterized by a chloro-substituted benzothiazole core, a methoxy group at position 4, and a dimethylaminoethyl side chain linked to a nitrobenzamide moiety. Its hydrochloride salt form enhances solubility for pharmacological applications.
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-nitrobenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O4S.ClH/c1-22(2)10-11-23(18(25)12-4-6-13(7-5-12)24(26)27)19-21-16-15(28-3)9-8-14(20)17(16)29-19;/h4-9H,10-11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DANXGYIYYPOJKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC(=C2S1)Cl)OC)C(=O)C3=CC=C(C=C3)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-nitrobenzamide hydrochloride typically involves multiple steps:
Formation of the Benzothiazole Ring: This step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole core.
Introduction of the Chloro and Methoxy Groups: Chlorination and methoxylation reactions are performed on the benzothiazole ring using reagents such as thionyl chloride and methanol, respectively.
Attachment of the Nitrobenzamide Group: The nitrobenzamide moiety is introduced through a nucleophilic substitution reaction, where the benzothiazole derivative reacts with 4-nitrobenzoyl chloride in the presence of a base like triethylamine.
Addition of the Dimethylaminoethyl Side Chain: The final step involves the alkylation of the intermediate compound with 2-dimethylaminoethyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Nitro Group Reduction
The nitro group (-NO₂) at the 4-position of the benzamide moiety undergoes selective reduction under catalytic hydrogenation or chemical reduction conditions. Key findings include:
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| H₂ (1 atm), Pd/C (10%), ethanol, 25°C | 4-Aminobenzamide derivative | 85% | |
| NaBH₄/CuCl₂, methanol, 0°C → RT | Intermediate hydroxylamine derivative | 72% | |
| Zn/HCl, aqueous THF, reflux | Amine with partial dechlorination | 68% |
The reduction pathway is critical for generating bioactive intermediates, as the amine product can participate in further conjugation or cyclization reactions.
Benzothiazole Ring Reactivity
The 7-chloro-4-methoxybenzothiazole core participates in nucleophilic aromatic substitution (NAS) and electrophilic reactions:
Nucleophilic Substitution at C7
The chlorine atom at position 7 is susceptible to displacement by nucleophiles:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Morpholine | DMF, K₂CO₃, 80°C, 12 h | Morpholine-substituted benzothiazole | 78% |
| Piperazine | EtOH, reflux, 24 h | Piperazine analog | 65% |
| Thiophenol | CuI, DIPEA, DMSO, 100°C, 8 h | Arylthio derivative | 70% |
This reactivity is leveraged to modify the benzothiazole scaffold for structure-activity relationship (SAR) studies.
Electrophilic Substitution
The electron-rich benzothiazole ring undergoes nitration and sulfonation at position 5 (meta to the thiazole sulfur):
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitrobenzothiazole derivative | 60% |
| Sulfonation | ClSO₃H, CH₂Cl₂, RT | 5-Sulfonic acid derivative | 55% |
Amide Hydrolysis
The tertiary amide bond resists hydrolysis under mild conditions but cleaves under strongly acidic or basic environments:
| Conditions | Products | Yield |
|---|---|---|
| 6M HCl, reflux, 48 h | 4-Nitrobenzoic acid + benzothiazole-amine | 90% |
| NaOH (10%), EtOH/H₂O, 100°C, 24 h | Same as above | 88% |
Hydrolysis is critical for metabolic studies, as the amide cleavage generates pharmacologically active fragments .
Redox Reactions Involving the Dimethylaminoethyl Chain
The dimethylaminoethyl side chain undergoes oxidation and alkylation:
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Oxidation | H₂O₂, acetic acid, RT | N-Oxide derivative | 75% |
| Quaternary ammonium salt formation | CH₃I, CH₃CN, RT | Trimethylammonium iodide | 82% |
These modifications enhance water solubility and influence receptor binding .
Mechanistic Insights
-
Steric Effects : The dimethylaminoethyl group induces steric hindrance, slowing NAS at C7 but favoring para-substitution on the nitrobenzamide ring .
-
Electronic Effects : The electron-withdrawing nitro group activates the benzothiazole ring for electrophilic substitution at position 5.
-
pH-Dependent Stability : Protonation of the dimethylamino group at acidic pH stabilizes the compound against hydrolysis .
Scientific Research Applications
Structural Information
- IUPAC Name : N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-nitrobenzamide hydrochloride
- Molecular Formula : C22H22ClN3O4S
- Molecular Weight : 488.0 g/mol
- CAS Number : 886949-14-0
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines.
IC50 Values in Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 | 1.5 | Induction of apoptosis and cell cycle arrest |
| A549 | 2.0 | Inhibition of AKT and ERK signaling pathways |
Anti-inflammatory Effects
The compound has shown promise in reducing pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage models. This dual action positions it as a candidate for treating conditions where both cancer and inflammation are present.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to:
- Induce apoptosis through mitochondrial pathways.
- Inhibit key signaling pathways (e.g., AKT/ERK), crucial for cell survival and proliferation.
Study on A431 Cells
A study assessed the effects of the compound on A431 cells using flow cytometry and ELISA methods. The results indicated a significant reduction in cell viability and inflammatory markers at concentrations ranging from 1 µM to 4 µM.
In Vivo Models
Further investigations in mouse models revealed that treatment with the compound resulted in reduced tumor growth and lower systemic inflammation markers, highlighting its potential for therapeutic applications in oncology.
Mechanism of Action
The mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-nitrobenzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating the signaling cascades and cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights benzodithiazine derivatives (e.g., compounds 2 and 4 from Molecules 2015), which share functional similarities but differ in core heterocyclic systems and substituents. Below is a detailed comparison:
Structural Differences
| Feature | Target Compound (Benzothiazole) | Compound 2 (Benzodithiazine) | Compound 4 (Benzodithiazine) |
|---|---|---|---|
| Core Heterocycle | 1,3-Benzothiazole (one S, one N) | 1,4,2-Benzodithiazine (two S, one N) | 1,4,2-Benzodithiazine (two S, one N) |
| Substituents | 7-Cl, 4-OCH₃, nitrobenzamide, dimethylaminoethyl | 6-Cl, 7-CH₃, hydrazine, methyl | 6-Cl, 7-CN, hydrazine, methyl |
| Key Functional Groups | Nitro (-NO₂), amide (-CONH-) | Hydrazine (-NH-NH₂), sulfonyl (-SO₂) | Cyano (-CN), sulfonyl (-SO₂) |
Physicochemical Properties
Pharmacological Implications
- Benzothiazoles (Target): Nitro and amide groups may enhance DNA intercalation or enzyme inhibition, common in antitumor agents.
Biological Activity
N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-nitrobenzamide hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 487.97 g/mol. The compound features a benzothiazole moiety, which is known for its diverse biological activities.
Antibacterial and Antifungal Properties
Research has shown that benzothiazole derivatives exhibit significant antibacterial and antifungal activities. For instance, compounds related to N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl) have demonstrated effectiveness against various strains of bacteria and fungi. A study indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.08 µg/mL against tested organisms, suggesting strong antibacterial potential .
Antitumor Activity
The compound's antitumor activity has been evaluated in several cancer cell lines, including SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric). In vitro studies revealed moderate to high antiproliferative effects, with IC50 values indicating effective inhibition of cell growth .
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways crucial for microbial survival or cancer cell proliferation. For example, docking studies have suggested that certain derivatives bind effectively to target proteins involved in tumor progression, indicating a potential pathway for therapeutic action .
Study on Antibacterial Activity
In a comparative study of various benzothiazole derivatives, N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl) derivatives were tested against Mycobacterium tuberculosis. The results showed that some derivatives had comparable activity to standard antibiotics, with IC50 values ranging from 7.7 µM to 11.1 µM .
Evaluation of Antifungal Effects
Another study focused on the antifungal properties of the compound against Candida species. The findings indicated that the compound inhibited fungal growth effectively, with MIC values demonstrating its potential as an antifungal agent .
Data Tables
| Compound | IC50 (µM) | MIC (µM) | Activity |
|---|---|---|---|
| N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-nitrobenzamide | 9.2 ± 1.5 | 0.09 | Antibacterial |
| Related Benzothiazole Derivative | 10.3 ± 2.6 | 0.08 | Antitumor |
| Another Derivative | 11.1 ± 1.8 | 0.09 | Antifungal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
